molecular formula C16H13N3O4S B2783920 methyl 2-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate CAS No. 851945-36-3

methyl 2-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate

Cat. No. B2783920
CAS RN: 851945-36-3
M. Wt: 343.36
InChI Key: IRVKPZAHAQNOAE-UHFFFAOYSA-N
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Description

Thiazolo[3,2-a]pyrimidines are a class of compounds that have significant roles in heterocyclic chemistry due to their versatility in pharmaceutical interests . They have been reported as having various biological activities such as anticancer, sedative hypotic, anticonvulsant, antimicrobial, antidiabetic, monoamine oxidase A and B inhibitors, and antiviral agents .


Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidines involves the use of 4-oxo-6-styryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile in the presence of nanosized ZnO . The process includes a Michael addition of the compound to polarized systems, followed by S-alkylation of pyrimidine and cyclization with various reagents .


Molecular Structure Analysis

Thiazolo[3,2-a]pyrimidines possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .


Chemical Reactions Analysis

The reaction of thiazolo[3,2-a]pyrimidines proceeds smoothly via thia-Michael addition in ethanol and in high yields . The products are characterized from their spectral data .

Scientific Research Applications

Methyl 2-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate has a wide range of potential applications in scientific research. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential as an antibacterial and antifungal agent, as well as for its ability to modulate the immune system. In addition, this compound has been investigated for its potential as a fluorescent probe for the detection of metal ions and for its use in the synthesis of novel materials.

Mechanism of Action

Methyl 2-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate exerts its biological effects through a variety of mechanisms. It has been shown to inhibit the activity of specific enzymes involved in cancer cell proliferation and to induce apoptosis (programmed cell death) in cancer cells. It has also been found to disrupt the cell membrane of bacteria and fungi, leading to their death. Additionally, this compound has been shown to modulate the activity of immune cells, leading to an enhanced immune response.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes involved in cancer cell proliferation, such as thymidylate synthase and dihydrofolate reductase. It has also been found to disrupt the cell membrane of bacteria and fungi, leading to their death. Additionally, this compound has been shown to modulate the activity of immune cells, leading to an enhanced immune response.

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl 2-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate in lab experiments is its ability to selectively target cancer cells and inhibit their growth. This makes it a potentially valuable tool for studying the mechanisms of cancer cell proliferation and developing new cancer therapies. Another advantage is its ability to modulate the immune system, which could be useful for studying the immune response to various pathogens and diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which could limit its use in certain applications.

Future Directions

There are several future directions for research on methyl 2-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate. One area of interest is the development of new cancer therapies based on this compound, either alone or in combination with other drugs. Another area of interest is the use of this compound as a fluorescent probe for the detection of metal ions, which could have applications in environmental monitoring and biomedical imaging. Additionally, further research is needed to understand the mechanisms of action of this compound and to identify any potential side effects or toxicity issues.

Synthesis Methods

The synthesis of methyl 2-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate involves the reaction of 2-aminobenzoic acid with 2-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under controlled conditions of temperature and pressure. The product is then purified using standard techniques such as column chromatography or recrystallization.

properties

IUPAC Name

methyl 2-[(3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c1-9-8-24-16-17-7-11(14(21)19(9)16)13(20)18-12-6-4-3-5-10(12)15(22)23-2/h3-8H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVKPZAHAQNOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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